molecular formula C20H25NO3 B3757900 N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide CAS No. 6150-78-3

N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B3757900
CAS No.: 6150-78-3
M. Wt: 327.4 g/mol
InChI Key: QVMOWRJGRBJKMT-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-butoxyphenyl group attached to the acetamide nitrogen and a 2,4-dimethylphenoxy moiety at the α-position.

Properties

IUPAC Name

N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-4-5-12-23-18-9-7-17(8-10-18)21-20(22)14-24-19-11-6-15(2)13-16(19)3/h6-11,13H,4-5,12,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMOWRJGRBJKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364452
Record name N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6150-78-3
Record name N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-butoxyaniline with 2,4-dimethylphenol in the presence of a suitable catalyst to form the intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or dimethylphenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness stems from its combination of a bulky butoxyphenyl group and electron-donating methyl substituents on the phenoxy ring. Below is a comparative analysis with structurally related analogs from the evidence:

Compound Name Key Substituents Molecular Formula Reported Bioactivity Evidence Source
N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide (Target) 4-butoxyphenyl, 2,4-dimethylphenoxy C₂₀H₂₅NO₃ (hypothetical) Hypothesized: Antimicrobial, anticancer (based on analogs) N/A
2-(2,4-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfonyl]phenyl]acetamide 4-methoxyphenylsulfonyl, 2,4-dimethylphenoxy C₂₃H₂₄N₂O₅S Not explicitly stated; sulfonamide groups often linked to enzyme inhibition
N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide 4-chlorophenyl, 2,6-dichlorophenyl C₁₄H₁₀Cl₃NO Enhanced anticancer activity due to multiple Cl atoms
N-[4-(2-acetamidophenoxy)phenyl]acetamide Acetamide-phenoxy linkage C₁₆H₁₆N₂O₃ Distinct solubility and H-bonding capacity
N-(4-ethoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide (hypothetical analog) 4-ethoxyphenyl, 2,4-dimethylphenoxy C₁₈H₂₁NO₃ Ethoxy group may reduce lipophilicity vs. butoxy

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Butoxy vs. Chlorinated Analogs: Compounds like N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide exhibit stronger anticancer activity due to electron-withdrawing Cl atoms, which may stabilize interactions with DNA or enzymes. In contrast, the target compound’s methyl groups (electron-donating) could favor different binding modes . Sulfonamide Derivatives: The sulfonyl group in 2-(2,4-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfonyl]phenyl]acetamide introduces polarity and hydrogen-bonding capacity, which the target compound lacks. This difference may limit the target’s utility in targeting polar active sites .

Biological Activity Trends: Antimicrobial Potential: Analogs with nitro or chloro groups (e.g., N-(4-ethoxy-2-nitrophenyl)acetamide) show pronounced antimicrobial activity, suggesting that the target compound’s methyl and butoxy groups might confer moderate activity . Anti-inflammatory and Anticancer Activity: Methoxy and ethoxy derivatives often exhibit anti-inflammatory effects, while chlorinated or nitro-substituted analogs lean toward anticancer applications. The target compound’s balance of lipophilic (butoxy) and steric (dimethyl) groups may position it as a dual-activity candidate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide
Reactant of Route 2
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N-(4-butoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide

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